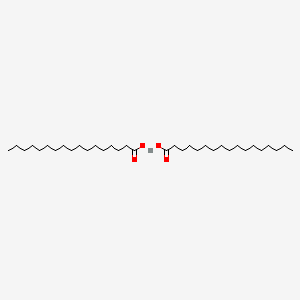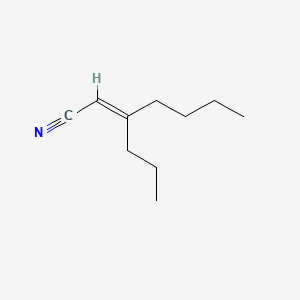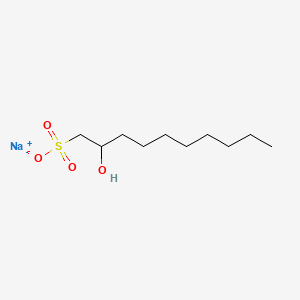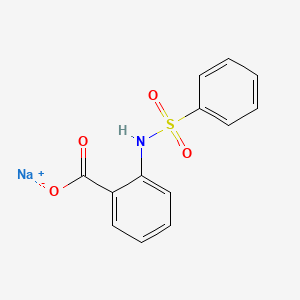
Pyrrole, 2,5-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole, 2,5-dipropyl- is a heterocyclic organic compound with a five-membered ring structure containing nitrogen. This compound is a derivative of pyrrole, where the hydrogen atoms at positions 2 and 5 are replaced by propyl groups. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipropylpyrrole can be achieved through various methods. One common approach involves the dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols using supported platinum catalysts. This method provides high yields and allows for the recycling of the catalyst .
Industrial Production Methods: Industrial production of 2,5-dipropylpyrrole typically involves large-scale catalytic processes. The use of heterogeneous catalysts, such as carbon-supported platinum, is favored due to their efficiency and reusability .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dipropylpyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents like nitric acid or hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, sulfonyl chlorides, in the presence of bases like triethylamine.
Major Products:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 2,5-dipropylpyrrolidine.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Dipropylpyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of conducting polymers and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 2,5-dipropylpyrrole involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
2,5-Dimethylpyrrole: Similar structure but with methyl groups instead of propyl groups.
2,5-Diethylpyrrole: Contains ethyl groups at positions 2 and 5.
2,5-Di(2-thienyl)pyrrole: Contains thiophene rings at positions 2 and 5.
Uniqueness: 2,5-Dipropylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger alkyl groups compared to methyl or ethyl derivatives can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
770-43-4 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
2,5-dipropyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8,11H,3-6H2,1-2H3 |
Clave InChI |
RYXXWPBMCRQHNB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(N1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
![2,3,4,12-Tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium bromide](/img/structure/B12651064.png)

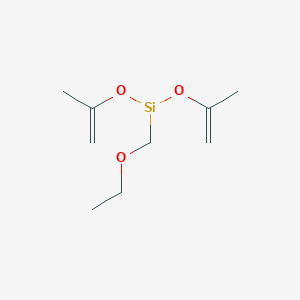
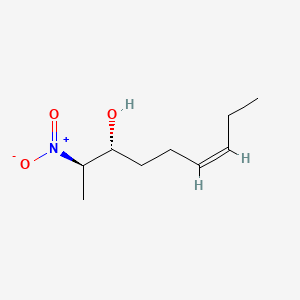

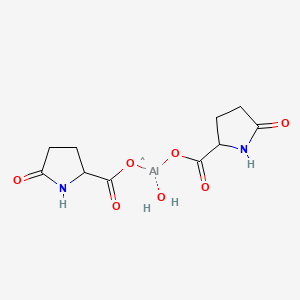

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
